(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride
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Overview
Description
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant importance in various scientific fields. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. . The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for high yield and purity, and often involve the use of continuous flow reactors and other advanced technologies to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolidine core but have additional pyrazine rings, leading to different biological activities.
Piperidine derivatives: These compounds have a six-membered ring structure and are widely used in pharmaceuticals.
Uniqueness
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry is crucial for its selectivity and potency in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
797038-67-6 |
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Molecular Formula |
C5H12Cl2N2O2 |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(3S,4R)-4-aminopyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-4-2-7-1-3(4)5(8)9;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4-;;/m0../s1 |
InChI Key |
QAXWVSYJTFDUFI-RGVONZFCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)N)C(=O)O.Cl.Cl |
Canonical SMILES |
C1C(C(CN1)N)C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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